molecular formula C19H29N3O4S B2437399 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-cyclohexylacetamide CAS No. 1251695-59-6

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-cyclohexylacetamide

Cat. No.: B2437399
CAS No.: 1251695-59-6
M. Wt: 395.52
InChI Key: YRTOXXORWMLZBU-UHFFFAOYSA-N
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Description

The compound “2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclohexylacetamide” is a complex organic molecule that contains several functional groups. These include an azepane ring (a seven-membered ring containing nitrogen), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom), a pyridinone group (a six-membered ring containing nitrogen and a carbonyl group), and an acetamide group (an acetyl group single-bonded to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The azepane ring could introduce strain into the molecule, which could affect its reactivity. The sulfonyl group is typically quite polar, which could result in interesting intermolecular interactions. The pyridinone and acetamide groups could also participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group could make this compound relatively polar, which could affect its solubility in different solvents. The cyclic structure could also influence its melting point and boiling point .

Scientific Research Applications

Pharmacological Characterization

The compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is closely related to the structure of interest and has been identified as a high-affinity antagonist selective for κ-opioid receptors (KOR). It shows potential for the treatment of depression and addiction disorders, demonstrating antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress in various assays. This substance also presents the potential for treating reinstatement of extinguished cocaine-seeking behavior, highlighting its significance in pharmacological research and therapy design (Grimwood et al., 2011).

Novel Transformations and Antimicrobial Activities

Research into the synthesis and characterization of various spiro thiazolinone heterocyclic compounds, closely related to the compound of interest, has revealed that these compounds exhibit significant antimicrobial activity. The study indicates that the antimicrobial properties increase with the fusion of heterocyclic rings, suggesting a potential avenue for the development of new antimicrobial agents (Patel & Patel, 2015).

Drug Development and Molecular Docking Studies

The synthesis of new benzothiazole derivatives, which share structural similarities with the compound of interest, demonstrates the importance of multitargeted-directed ligands (MTDLs) in treating multifactorial diseases like Alzheimer’s disease. The study highlights the potential of these compounds in interacting with different biological targets relevant to the disease, offering a more comprehensive therapeutic approach (Hafez et al., 2023).

Synthetic Methods and Structural Analysis

The compound cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, closely related to the compound of interest, was studied for its crystal structure, revealing that the azepan-2-one ring adopts a chair conformation. This research provides insights into the molecular structure and potential interactions of similar compounds, which is crucial for understanding their pharmacological properties and potential applications in drug design (Pradeep et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and applications. It could be of interest in medicinal chemistry if it shows biological activity. Alternatively, it could be of interest in materials science if it has unique physical properties .

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c23-18(20-16-9-4-3-5-10-16)15-21-12-8-11-17(19(21)24)27(25,26)22-13-6-1-2-7-14-22/h8,11-12,16H,1-7,9-10,13-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTOXXORWMLZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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